molecular formula C16H21NO4 B2457264 (2S,5S)-1-tert-butoxycarbonyl-5-phenyl-pyrrolidine-2-carboxylic acid CAS No. 1393921-01-1

(2S,5S)-1-tert-butoxycarbonyl-5-phenyl-pyrrolidine-2-carboxylic acid

Cat. No.: B2457264
CAS No.: 1393921-01-1
M. Wt: 291.347
InChI Key: ADTXMICUZGOWDF-STQMWFEESA-N
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Description

(2S,5S)-1-tert-butoxycarbonyl-5-phenyl-pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a phenyl group, and a pyrrolidine ring. The stereochemistry of the compound is defined by the (2S,5S) configuration, which is crucial for its reactivity and interaction with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-1-tert-butoxycarbonyl-5-phenyl-pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-phenylalanine.

    Formation of Pyrrolidine Ring: The precursor undergoes cyclization to form the pyrrolidine ring.

    Introduction of Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

    Final Product Formation: The final product is obtained after purification, typically through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety .

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-1-tert-butoxycarbonyl-5-phenyl-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,5S)-1-tert-butoxycarbonyl-5-phenyl-pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (2S,5S)-5-hydroxy-2-piperidinecarboxylic acid: Another chiral compound with a similar pyrrolidine ring structure.

    (2S,5S)-5-phenyl-2-pyrrolidinecarboxylic acid: Lacks the Boc protecting group but shares the phenyl and pyrrolidine moieties.

Uniqueness

(2S,5S)-1-tert-butoxycarbonyl-5-phenyl-pyrrolidine-2-carboxylic acid is unique due to the presence of the Boc protecting group, which provides stability and allows for selective reactions at other functional groups. This makes it a valuable intermediate in multi-step organic syntheses .

Biological Activity

(2S,5S)-1-tert-butoxycarbonyl-5-phenyl-pyrrolidine-2-carboxylic acid, also known by its CAS number 1393921-01-1, is a compound derived from pyrrolidine that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies.

The molecular formula of this compound is C16_{16}H21_{21}NO4_4, with a molecular weight of approximately 291.35 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group which is commonly used in peptide synthesis to protect amine functionalities.

Synthesis

The synthesis of this compound typically involves the protection of the amine group followed by carboxylation reactions to introduce the carboxylic acid functionality. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, a study evaluated several pyrrolidine derivatives, including this compound, against A549 human lung adenocarcinoma cells. The results indicated:

  • Cytotoxicity : The compound exhibited moderate cytotoxicity with a post-treatment viability ranging from 78% to 86% at a concentration of 100 µM.
  • Structure-Activity Relationship : Variations in substituents on the phenyl ring significantly influenced anticancer activity. For example, compounds with halogenated phenyl groups showed enhanced activity, reducing A549 cell viability to 64% and 61% for 4-chlorophenyl and 4-bromophenyl substitutions, respectively .

Antimicrobial Activity

The antimicrobial properties of this compound were also investigated against multidrug-resistant pathogens:

  • Pathogens Tested : The compound was screened against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.
  • Efficacy : The results indicated promising antimicrobial activity, particularly against resistant strains, suggesting potential for development as an antimicrobial agent .

Case Studies

Several case studies have highlighted the biological activities of similar pyrrolidine derivatives:

  • Study on Anticancer Properties : A series of pyrrolidine derivatives were tested for their anticancer effects using MTT assays. Compounds with specific structural modifications exhibited enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial effects of various pyrrolidine derivatives against resistant bacterial strains. The findings suggested that certain structural features significantly improved efficacy against MRSA and other resistant pathogens .

Data Summary

PropertyValue
Molecular FormulaC16_{16}H21_{21}NO4_4
Molecular Weight291.35 g/mol
Anticancer ActivityModerate cytotoxicity (78%-86% viability)
Antimicrobial ActivityEffective against MRSA

Properties

IUPAC Name

(2S,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(9-10-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTXMICUZGOWDF-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CC[C@H]1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393921-01-1
Record name (2S,5S)-1-[(tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid
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